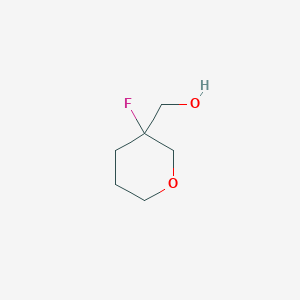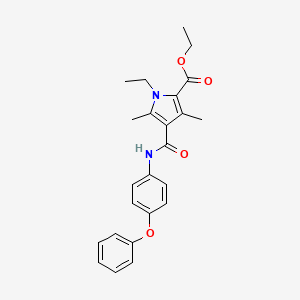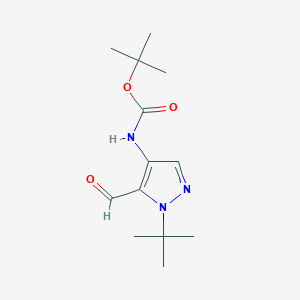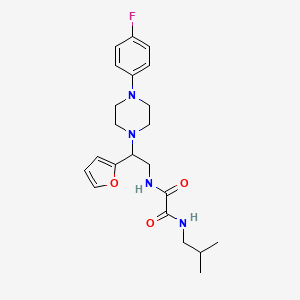
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N6O3 and its molecular weight is 376.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Properties
Research has shown that derivatives of pyrazolopyrimidines exhibit significant anticancer and anti-inflammatory properties. A study highlighted the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents, indicating their role in inflammation and cancer treatment. These compounds were evaluated for their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, showing promising results in inhibiting cancer cell growth. The structure-activity relationship (SAR) analysis provided insights into their mechanism of action and potential for further development as therapeutic agents (Rahmouni et al., 2016).
Synthesis and Molecular Structure
Another aspect of research on this compound focuses on its synthesis and the exploration of its molecular structure. Studies have described various methods for synthesizing isoxazolo[5,4-d]pyrimidines and related compounds, showcasing the versatility and potential of this chemical scaffold for generating new molecules with varied biological activities. The synthesis processes often involve reactions with acyl chlorides or other intermediates, leading to diverse derivatives with potential pharmacological applications (Desimoni et al., 1967).
Antiviral and Antitumor Activities
Further research into 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides revealed their biological activity, including antiviral and antitumor properties. These compounds have been synthesized and tested against various viruses and tumor cells, with some showing significant activity against measles in vitro and moderate antitumor activity against leukemia cell lines. This highlights the potential of pyrazolopyrimidine derivatives in developing new antiviral and anticancer therapies (Petrie et al., 1985).
Novel Synthesis Methods and Biological Applications
Innovative synthesis methods for creating isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been developed, further expanding the chemical diversity and potential applications of these compounds. Such methods enable the production of new molecules with potential for various biological applications, including as fungicides and in other areas of agriculture and medicine (Rahmouni et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine, which is synthesized from 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid and 3-methyl-1H-pyrazole-5-carboxylic acid. The second intermediate is 5-phenylisoxazole-3-carboxylic acid, which is synthesized from phenylhydrazine and ethyl acetoacetate. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid", "3-methyl-1H-pyrazole-5-carboxylic acid", "phenylhydrazine", "ethyl acetoacetate", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine: The starting materials, 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid and 3-methyl-1H-pyrazole-5-carboxylic acid, are reacted in the presence of a coupling reagent such as EDCI or DCC to form the amide bond. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to form the amine.", "Synthesis of 5-phenylisoxazole-3-carboxylic acid: The starting materials, phenylhydrazine and ethyl acetoacetate, are reacted in the presence of a base such as sodium ethoxide to form the hydrazone intermediate. The hydrazone is then cyclized using an acid catalyst such as sulfuric acid to form the isoxazole ring. The resulting intermediate is then hydrolyzed using a base such as sodium hydroxide to form the carboxylic acid.", "Coupling of intermediates: The two intermediates, 3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine and 5-phenylisoxazole-3-carboxylic acid, are coupled using standard peptide coupling reagents such as HATU or PyBOP to form the final product, N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide." ] } | |
| 1211607-43-0 | |
Formule moléculaire |
C19H16N6O3 |
Poids moléculaire |
376.376 |
Nom IUPAC |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16N6O3/c1-11-9-17(26)22-19(20-11)25-16(8-12(2)23-25)21-18(27)14-10-15(28-24-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,21,27)(H,20,22,26) |
Clé InChI |
SNDLPOFVOBMQCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444020.png)
![Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate](/img/structure/B2444022.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2444026.png)

![2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2444028.png)






![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2444042.png)
